Cas no 10574-69-3 (3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one)

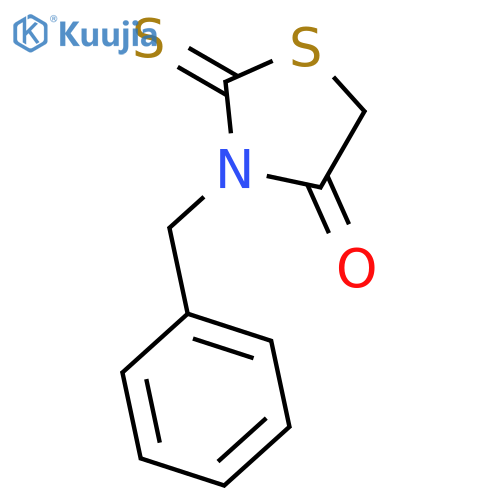

10574-69-3 structure

商品名:3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one

3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one 化学的及び物理的性質

名前と識別子

-

- 4-Thiazolidinone,3-(phenylmethyl)-2-thioxo-

- 3-Benzyl-2-thioxo-1,3-thiazolan-4-one

- 3-Benzylrhodanine

- 3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one

- 3-Benzyl-2-thioxo-4-thiazolidinone

- N-Benzylrhodanine

- Rhodanine, 3-benzyl-

- 3-benzyl-2-thioxothiazolidin-4-one

- 3-Benzyl-2-thioxo-1,3-thiazolidin-4-one

- 4-Thiazolidinone, 3-(phenylmethyl)-2-thioxo-

- MLS002920556

- 3-(Phenylmethyl)-2-thioxo-4-thiazolidinone

- ZFHVUMCTGGAWBM-UHFFFAOYSA-N

- 3-Benzyl-2-thioxo-thiazolidin-4-one

- Benzyl Rhodanine

- NSC142477

- benzylthioxothiazolano

- BRN 0155718

- NSC 142477

- UNII-JS97838A2M

- SMR001798145

- SCHEMBL1520611

- 3-benzyl-2-thioxo-thiazolidine-4-one

- AKOS000313296

- EN300-80766

- B1656

- CS-0186771

- CHEMBL224367

- CCG-247263

- 3-(Phenylmethyl)rhodanide

- D88838

- IDI1_015644

- MFCD00086924

- FT-0681125

- 10574-69-3

- HMS1443B11

- DTXSID60147309

- Z56883485

- Maybridge3_004257

- J-511754

- JS-129C

- JS97838A2M

- BB 0217732

- 3-Benzyl-2-thioxo-1,3-thiazolidin-4-one #

- NSC-142477

- ALBB-025043

- DA-24086

- STK060537

- 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one

-

- MDL: MFCD00086924

- インチ: 1S/C10H9NOS2/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2

- InChIKey: ZFHVUMCTGGAWBM-UHFFFAOYSA-N

- ほほえんだ: S1C(N(C(C1([H])[H])=O)C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=S

- BRN: 0155718

計算された属性

- せいみつぶんしりょう: 223.01300

- どういたいしつりょう: 223.013

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 77.7

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.39

- ゆうかいてん: 88.0 to 91.0 deg-C

- ふってん: 353°Cat760mmHg

- フラッシュポイント: 167.3°C

- 屈折率: 1.707

- PSA: 77.70000

- LogP: 1.98480

- ようかいせい: 使用できません

- じょうきあつ: 0.0±0.8 mmHg at 25°C

3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:に警告

- 危害声明: H319

- 警告文: P264-P280-P305+P351+P338+P337+P313

- セキュリティの説明: S26; S36/37/39

- RTECS番号:VI7800000

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A417035-1g |

3-Benzyl-2-thioxothiazolidin-4-one |

10574-69-3 | 98% | 1g |

$12.0 | 2025-02-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152766-1g |

3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one |

10574-69-3 | 95% | 1g |

¥79.90 | 2023-09-04 | |

| eNovation Chemicals LLC | D748275-100g |

3-Benzyl-2-thioxothiazolidin-4-one |

10574-69-3 | 98.0% | 100g |

$490 | 2023-09-04 | |

| Ambeed | A417035-25g |

3-Benzyl-2-thioxothiazolidin-4-one |

10574-69-3 | 98% | 25g |

$84.0 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WF207-1g |

3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one |

10574-69-3 | 98.0%(GC) | 1g |

¥132.0 | 2022-05-30 | |

| abcr | AB137413-25 g |

3-Benzylrhodanine, 98%; . |

10574-69-3 | 98% | 25g |

€121.00 | 2023-04-04 | |

| Ambeed | A417035-5g |

3-Benzyl-2-thioxothiazolidin-4-one |

10574-69-3 | 98% | 5g |

$29.0 | 2025-02-21 | |

| Enamine | EN300-80766-0.05g |

3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one |

10574-69-3 | 95.0% | 0.05g |

$149.0 | 2025-03-21 | |

| Enamine | EN300-80766-2.5g |

3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one |

10574-69-3 | 95.0% | 2.5g |

$348.0 | 2025-03-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871082-5g |

3-Benzylrhodanine |

10574-69-3 | 98% | 5g |

288.00 | 2021-05-17 |

3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one 関連文献

-

1. Synthesis, properties and singlet oxygen generation of thiazolidinone double bond linked porphyrin at meso and β-positionSohail Ahmad,Kumar Karitkey Yadav,Uma Narang,Soumee Bhattacharya,Sarangthem Joychandra Singh,S. M. S. Chauhan RSC Adv. 2016 6 36090

10574-69-3 (3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one) 関連製品

- 70326-37-3(3-Benzoylthiazolidine-2-thione)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:10574-69-3)3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one

清らかである:99%

はかる:25g

価格 ($):167.0